molecular formula C21H20N2O5S2 B2709178 Methyl 3-[{2-[(2-methylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895264-07-0

Methyl 3-[{2-[(2-methylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No. B2709178
CAS RN: 895264-07-0
M. Wt: 444.52
InChI Key: LJQRQCLDOCTTKL-UHFFFAOYSA-N
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Description

Methyl 3-[{2-[(2-methylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H20N2O5S2 and its molecular weight is 444.52. The purity is usually 95%.
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Scientific Research Applications

Cyclization Mechanisms

Methyl 3-amino-2-thiophene carboxylate, a closely related compound, reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. Treatment with primary amines, hydrazine, methylhydrazine, and phenylhydrazine yields [3,2-d]4(3H)thienopyrimidinones, helping to elucidate the mechanism of cyclization and the activities of the ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

Synthesis and Biological Activity

The compound's synthesis and its potential anti-inflammatory activity have been studied. It involves reaction with various chemical agents, producing novel compounds with distinct pharmacological properties (Ri-gang, 2007).

Chemical Properties and Applications

The chemical properties of similar sulfides of phospholes, including their reactions with aldehydes, ketones, CO2, and CH3COOEt, lead to the formation of methyl-substituted phospholes and other derivatives. This research offers insights into the potential applications of the compound in various chemical synthesis processes (Mathey, 1974).

Photochemical Degradation Studies

Studies on photochemical degradation of similar compounds in aqueous solutions, such as 2-methyl-, 3-methyl-, and 2,3-dimethylbenzo[b]thiophene, inform understanding of the degradation pathways and environmental impact of related compounds (Andersson & Bobinger, 1996).

Peptide Synthesis

The compound's derivatives have been used in peptide synthesis, with specific groups employed for carboxyl-group protection. This has implications for the synthesis of complex biological molecules (Amaral, 1969).

Organocatalyzed Reactions

In organocatalyzed aqueous conditions, related compounds have been utilized in efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This showcases the compound's role in facilitating novel chemical reactions (Abaee & Cheraghi, 2013).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved sources .

properties

IUPAC Name

methyl 3-[[2-(2-methylanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-15-8-6-7-11-17(15)22-19(24)14-23(16-9-4-3-5-10-16)30(26,27)18-12-13-29-20(18)21(25)28-2/h3-13H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQRQCLDOCTTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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